

Method for Assessing Iruplinalkib Blood-Brain Barrier Penetration: Application Notes and Protocols

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Compound of Interest

Compound Name: *Iruplinalkib*

Cat. No.: *B12430854*

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Introduction

Iruplinalkib (WX-0593) is a potent, orally available, next-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] It has demonstrated significant clinical activity in patients with advanced non-small cell lung cancer (NSCLC), including those with central nervous system (CNS) metastases.[3][4][5] The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy against brain tumors and metastases.[1][6] These application notes provide a comprehensive overview and detailed protocols for assessing the BBB penetration of **Iruplinalkib**, from in vitro screening to in vivo quantification.

Iruplinalkib exerts its therapeutic effect by inhibiting the phosphorylation of ALK and ROS1, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT3 pathways.[2] Its demonstrated intracranial antitumor activity suggests effective penetration of the BBB.[7][8]

Data Presentation: Pharmacokinetic Parameters for BBB Penetration

Quantitative assessment of BBB penetration is crucial for CNS drug development. Key parameters include the brain-to-plasma concentration ratio (K_p) and the unbound brain-to-plasma concentration ratio ($K_{p,uu}$).^[9] While specific preclinical K_p or $K_{p,uu}$ data for **Iruplinalkib** is not publicly available, the following tables provide an illustrative example using representative data from a comparable CNS-penetrant ALK inhibitor, lorlatinib, to demonstrate how such data would be presented.

 Table 1: In Vitro BBB Permeability of **Iruplinalkib** (Illustrative Example)

Compound	Apparent Permeability (P_{app} , A to B) (10 ⁻⁶ cm/s)	Efflux Ratio
Iruplinalkib (Predicted)	4.5	1.2
Lorlatinib (Reference)	5.2	1.1
Atenolol (Low Permeability Control)	0.1	1.0
Propranolol (High Permeability Control)	20.5	1.3

Data is hypothetical and for illustrative purposes.

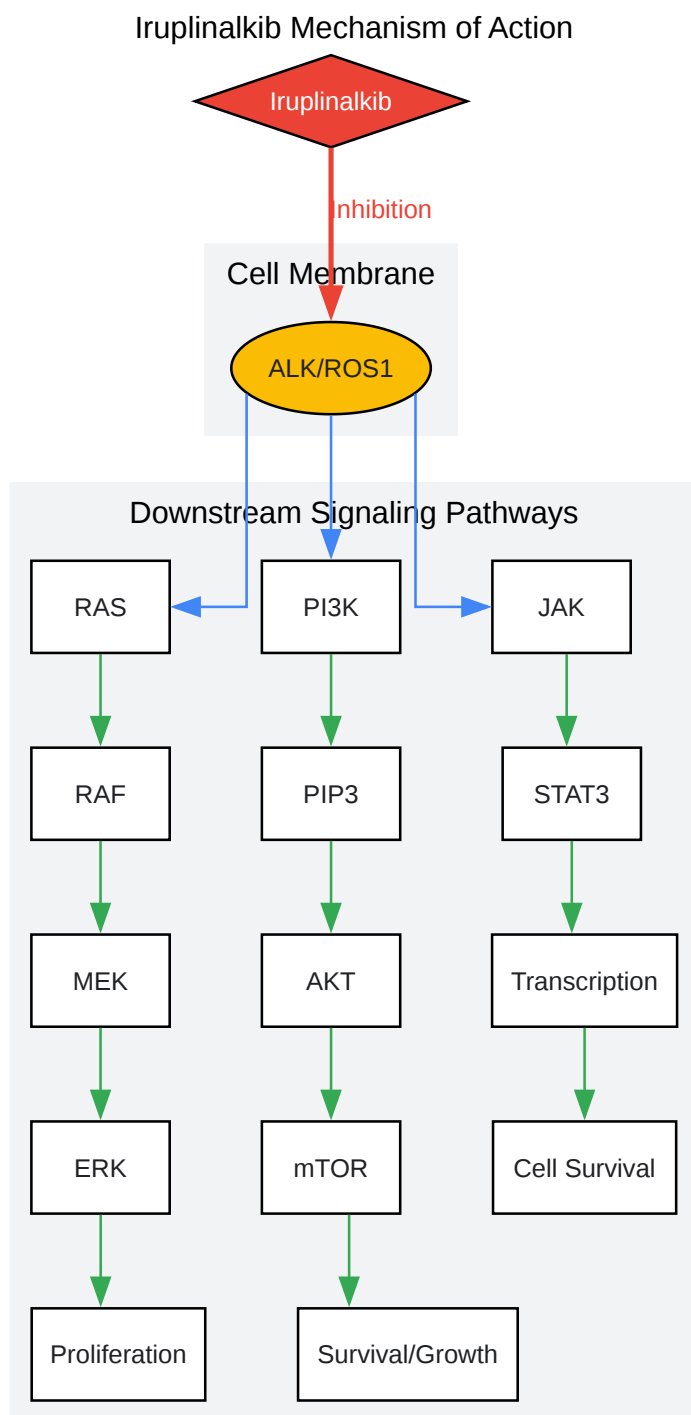
 Table 2: In Vivo BBB Penetration of **Iruplinalkib** in Rodents (Illustrative Example)

Compound	Dose (mg/kg, p.o.)	Brain Concentration (ng/g) at T_{max}	Plasma Concentration (ng/mL) at T_{max}	K_p (Brain/Plasma)	$K_{p,uu}$ (Unbound Brain/Unbound Plasma)
Iruplinalkib (Predicted)	10	1500	750	2.0	1.0
Lorlatinib (Reference)	10	1800	800	2.25	1.1

Data is hypothetical and for illustrative purposes.

Signaling Pathway

Iruplinalkib targets the ALK and ROS1 receptor tyrosine kinases. Upon activation by their respective ligands or due to oncogenic fusion events, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-MAPK pathway, which promotes cell proliferation, the PI3K-AKT pathway, which is crucial for cell survival and growth, and the JAK-STAT pathway, which is involved in cell survival and inflammation. **Iruplinalkib** inhibits the initial autophosphorylation step, thereby blocking the activation of these key oncogenic signaling cascades.



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Caption: **Iruplinalkib** inhibits ALK/ROS1 signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the permeability of **Iruplinalkib** across an in vitro BBB model using the hCMEC/D3 human cerebral microvascular endothelial cell line in a Transwell® system.

Materials:

- hCMEC/D3 cells
- Endothelial Cell Basal Medium supplemented with growth factors
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Collagen-coated Transwell® inserts (0.4 µm pore size)
- 24-well plates
- **Iruplinalkib**
- Lucifer Yellow (for monolayer integrity assessment)
- Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ and 10 mM HEPES
- LC-MS/MS system

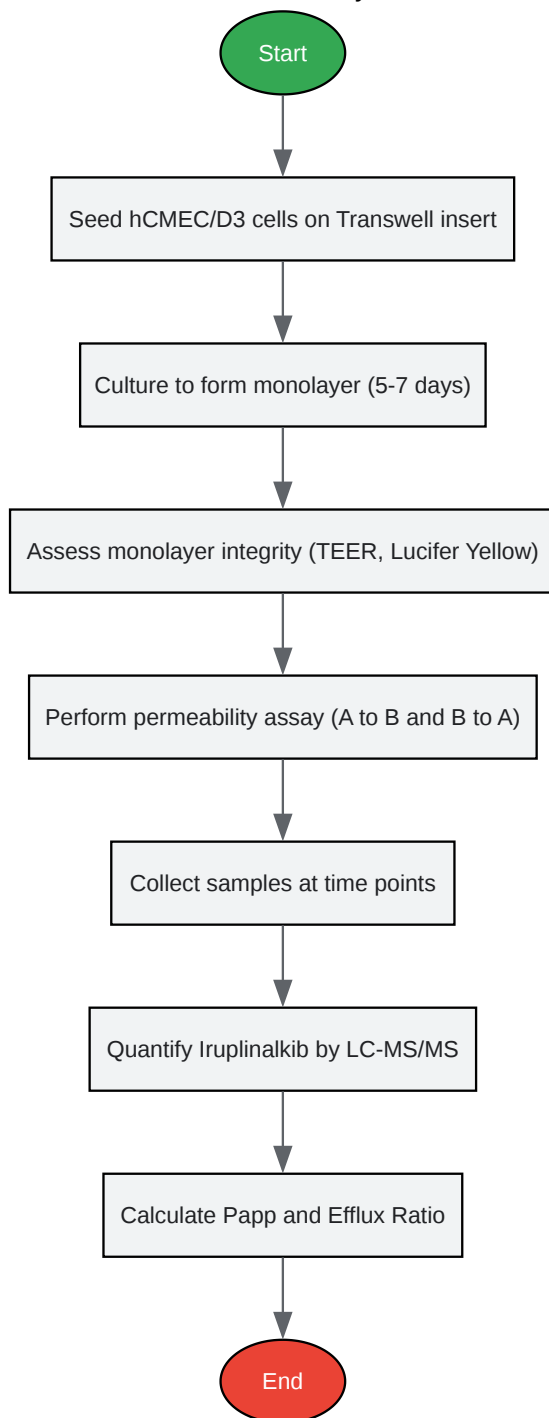
Procedure:

- Cell Culture: Culture hCMEC/D3 cells in supplemented Endothelial Cell Basal Medium at 37°C and 5% CO₂.
- Seeding on Transwell® Inserts: Seed hCMEC/D3 cells onto collagen-coated Transwell® inserts at a density of 5 x 10⁴ cells/cm².

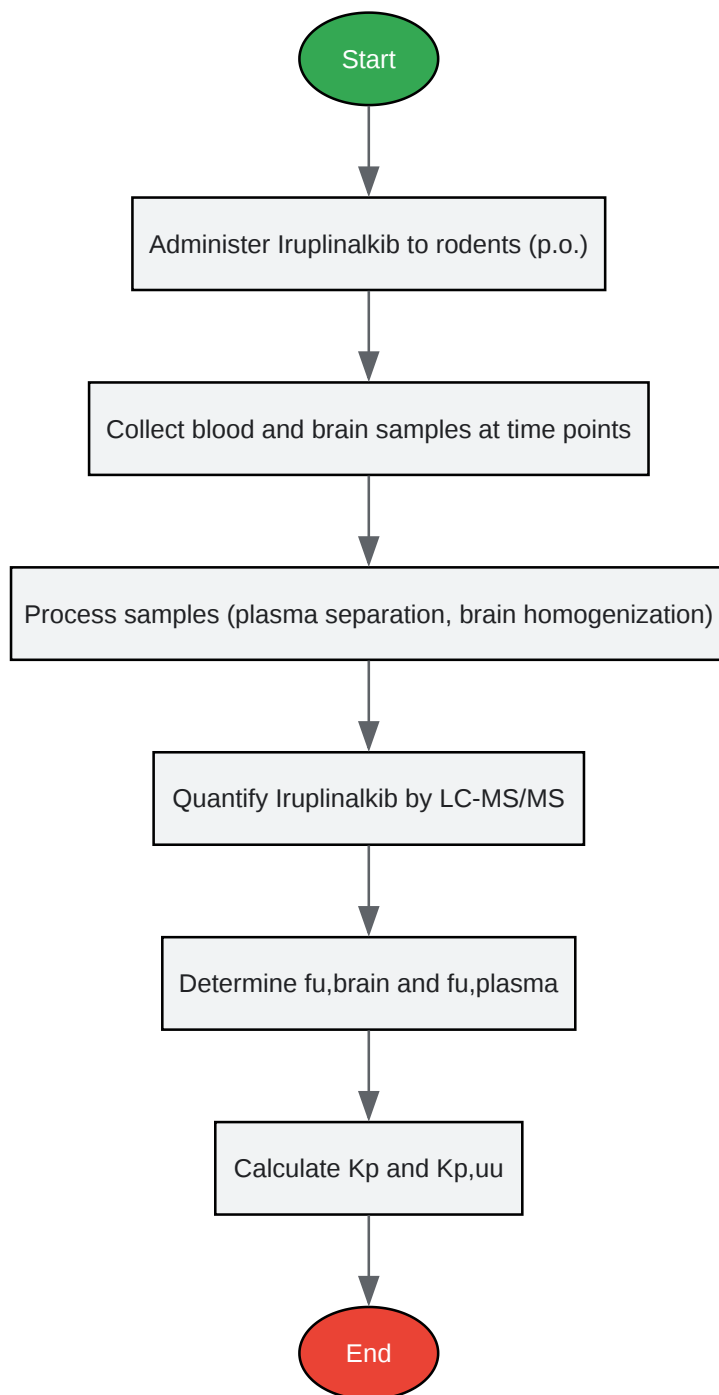
- Monolayer Formation: Allow the cells to form a confluent monolayer over 5-7 days, changing the medium every 2-3 days.
- Monolayer Integrity Assessment:
 - Measure the transendothelial electrical resistance (TEER) using a volt-ohm meter. A TEER value $>30 \Omega \cdot \text{cm}^2$ is typically considered acceptable.
 - Perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time. A low permeability coefficient indicates a tight monolayer.
- Permeability Assay (A to B):
 - Wash the monolayer with pre-warmed HBSS.
 - Add **Iruplinalkib** (e.g., at $10 \mu\text{M}$) to the apical chamber (donor).
 - Add fresh HBSS to the basolateral chamber (receiver).
 - Incubate at 37°C on an orbital shaker.
 - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
 - At the final time point, collect samples from both apical and basolateral chambers.
- Efflux Ratio Determination (B to A):
 - Repeat the permeability assay, but add **Iruplinalkib** to the basolateral chamber and sample from the apical chamber.
- Sample Analysis: Quantify the concentration of **Iruplinalkib** in all samples using a validated LC-MS/MS method.
- Data Analysis:

- Calculate the apparent permeability coefficient (P_{app}) using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C_0 is the initial drug concentration in the donor chamber.
- Calculate the efflux ratio: $\text{Efflux Ratio} = P_{app} \text{ (B to A)} / P_{app} \text{ (A to B)}$. An efflux ratio >2 suggests active efflux.

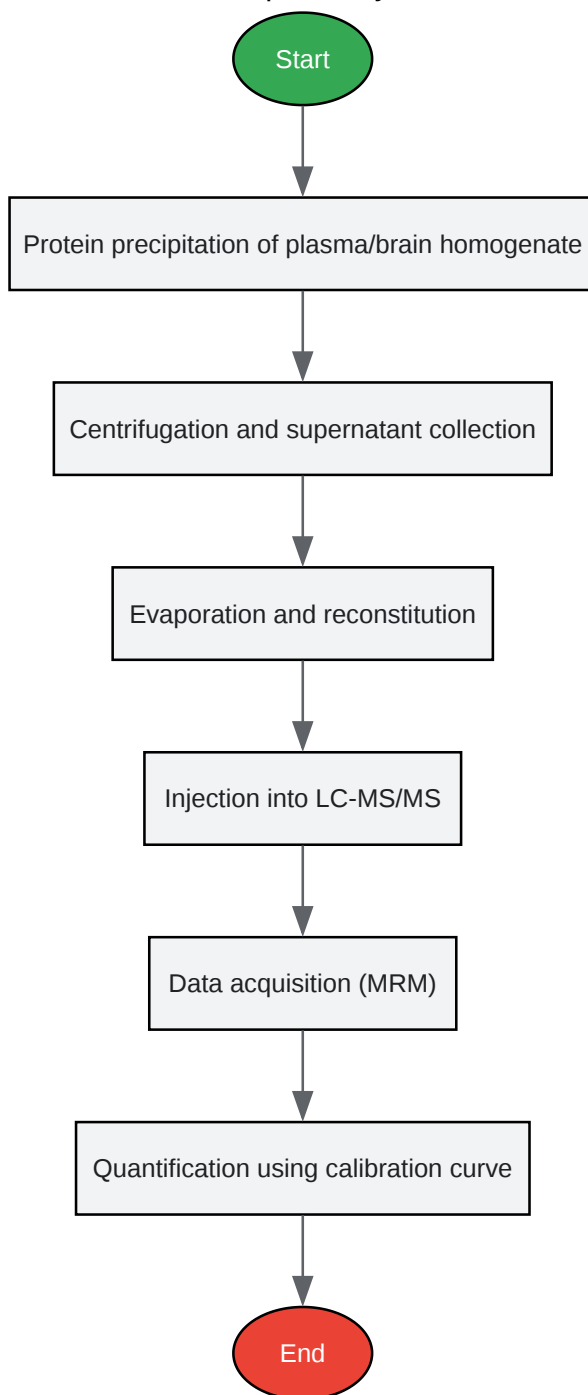
In Vitro Transwell Assay Workflow



In Vivo Brain Penetration Workflow



LC-MS/MS Sample Analysis Workflow



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